REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.O.[NH2:10][NH2:11].CC(O)CC>O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:10][NH2:11])=[N:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
442 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
1057 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
poly(ethylene glycol)
|
Quantity
|
1.87 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
373 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)O
|
Name
|
|
Quantity
|
1.87 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an additional 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12 L three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 29 hours
|
Duration
|
29 h
|
Type
|
CUSTOM
|
Details
|
The heating source was removed
|
Type
|
ADDITION
|
Details
|
To the resulting slurry, cold water (2.2 L) was added
|
Type
|
STIRRING
|
Details
|
The slurry was stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with cold water (3×200 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum-oven (40° C.) for 48 hours
|
Duration
|
48 h
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)NN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |